molecular formula C15H17N5O2 B10760528 9-(4-Hydroxybutyl)-N2-phenylguanine CAS No. 161363-19-5

9-(4-Hydroxybutyl)-N2-phenylguanine

Cat. No.: B10760528
CAS No.: 161363-19-5
M. Wt: 299.33 g/mol
InChI Key: JHBXNPBKSPYOFT-UHFFFAOYSA-N
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Description

9-(4-hydroxybutyl)-N2-phenylguanine is a synthetic compound that belongs to the class of acyclic nucleoside analogues. It is structurally characterized by a guanine base attached to a 4-hydroxybutyl chain and a phenyl group at the N2 position. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus (HSV) infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxybutyl)-N2-phenylguanine typically involves the following steps:

    Starting Materials: Guanine, 4-hydroxybutyl bromide, and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in anhydrous conditions using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The temperature is maintained between 60-80°C.

    Procedure: Guanine is first reacted with 4-hydroxybutyl bromide to form 9-(4-hydroxybutyl)guanine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9-(4-hydroxybutyl)-N2-phenylguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-(4-hydroxybutyl)-N2-phenylguanine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG) is a synthetic compound belonging to the class of hypoxanthines and is primarily recognized for its role as a thymidine kinase (TK) inhibitor. This article delves into the biological activity of HBPG, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 248.29 g/mol
  • IUPAC Name : this compound
  • DrugBank Accession Number : DB02495

HBPG acts primarily by inhibiting thymidine kinases, enzymes that are crucial for the phosphorylation of nucleosides, which is essential in viral replication. The inhibition of these enzymes disrupts the viral life cycle, making HBPG a candidate for antiviral therapy, particularly against herpes simplex virus (HSV).

Antiviral Activity

  • Inhibition of Herpes Simplex Virus (HSV)
    • HBPG has been shown to effectively inhibit both HSV-1 and HSV-2 thymidine kinases. This inhibition leads to a significant reduction in viral replication and reactivation in infected cells.
    • In studies, HBPG demonstrated the ability to suppress HSV reactivation in mouse models, indicating its potential for clinical application in managing herpes infections .
  • Case Studies
    • A study conducted on mice indicated that HBPG could prevent lethal encephalitis caused by HSV when administered prior to infection. The compound was found to be an efficient alternate substrate for viral TKs .
    • Clinical trials involving squirrel monkeys showed that HBPG reduced clinical recurrences of ocular herpetic keratitis, further supporting its antiviral efficacy .

Cytotoxicity and Selectivity

While HBPG exhibits potent antiviral properties, its cytotoxicity has also been evaluated:

  • In vitro studies have shown that HBPG has minimal cytotoxic effects on human cell lines at therapeutic concentrations, indicating a favorable safety profile .
  • Comparative analyses with other nucleoside analogs suggest that HBPG has a selective action against viral TKs compared to cellular kinases, which is crucial for minimizing side effects in antiviral therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of HBPG has revealed that modifications at the 9-position significantly influence its inhibitory potency against TKs:

  • Derivatives with bulky substituents at this position were found to enhance binding affinity and selectivity towards viral TKs .
  • For instance, certain piperidino-substituted derivatives exhibited IC50 values significantly lower than those of HBPG against HSV TKs, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Efficacy

HBPG has been compared with other antiviral agents such as acyclovir (ACV) and ganciclovir (GCV):

CompoundEC50 (µM) against HSVNotes
HBPG10–20Effective against both HSV-1 and HSV-2
ACV5.0Standard reference for comparison
GCV6.5Reference for cytomegalovirus activity

Properties

CAS No.

161363-19-5

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)

InChI Key

JHBXNPBKSPYOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCCCO

Origin of Product

United States

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